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Abstract
MPC-0767 is a promising L-alanine ester prodrug of the potent Hsp90 inhibitor, MPC-3100.

Developed to overcome the formulation challenges associated with the poor aqueous solubility

of its parent compound, MPC-0767 offers enhanced solubility and favorable pharmacokinetic

properties, making it a compelling candidate for clinical development. This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties,

mechanism of action, and key experimental data related to MPC-0767 and its active

metabolite, MPC-3100. Detailed experimental protocols for seminal studies are also presented

to facilitate further research and development.

Chemical Structure and Properties
MPC-0767 is chemically designated as the L-alanine ester mesylate of MPC-3100. Its

development was driven by the need to improve the aqueous solubility of MPC-3100, a potent

purine-based synthetic inhibitor of Heat shock protein 90 (Hsp90).[1][2]

Chemical Structure of MPC-0767:

(A 2D chemical structure of MPC-0767 would be depicted here. Based on the available

information, the structure is complex and would be best represented by a chemical drawing

program.)
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Physicochemical Properties:

A summary of the key physicochemical properties of MPC-0767 and its active form, MPC-3100,

is presented in Table 1.

Property MPC-0767 MPC-3100 Reference

Molecular Formula C26H36BrN7O9S2 C23H28BrN7O5S [1][2]

Molecular Weight 734.64 g/mol 626.55 g/mol [1][2]

CAS Number 1310540-32-9 Not specified [1][2]

Appearance Solid Solid [1]

Aqueous Solubility
> 375 µg/mL (>50-fold

improvement)

7.5 µg/mL (in

simulated intestinal

fluid, pH 6.8)

[1]

Melting Point Not specified Not specified

pKa Not specified Not specified

Table 1: Physicochemical Properties of MPC-0767 and MPC-3100.

Mechanism of Action: Targeting the Hsp90
Chaperone Machinery
MPC-0767 is a prodrug that is rapidly converted in vivo to its active form, MPC-3100. MPC-

3100 exerts its anti-cancer effects by inhibiting the function of Heat shock protein 90 (Hsp90), a

molecular chaperone critical for the stability and function of numerous client proteins involved

in cancer cell growth, proliferation, and survival.[3]

Hsp90 inhibition by MPC-3100 leads to the proteasomal degradation of these client proteins,

thereby disrupting multiple oncogenic signaling pathways simultaneously. Key client proteins of

Hsp90 include receptor tyrosine kinases (e.g., HER2), signaling kinases (e.g., Akt, Raf-1), and

transcription factors (e.g., mutant p53).[4][5]
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The inhibition of Hsp90 by MPC-3100 has been shown to cause a time- and concentration-

dependent decrease in the levels of Hsp90 client proteins in various cancer cell lines, including

HCT 116 (colon), NCI-N87 (gastric), and DU 145 (prostate).[6]
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Figure 1: Mechanism of action of MPC-3100 on the Hsp90 signaling pathway.

Preclinical Efficacy
In Vivo Antitumor Activity
The antitumor efficacy of MPC-0767 has been demonstrated in a human gastric carcinoma

NCI-N87 xenograft model. Oral administration of MPC-0767 resulted in significant tumor

regression, comparable to its active counterpart, MPC-3100, but with the advantage of

improved formulation.[6]
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Compound Dose Tumor Regression Reference

MPC-0767 200 mg/kg 67% [6]

MPC-3100 200 mg/kg 46% [6]

Table 2: Antitumor Activity in NCI-N87 Xenograft Model.

In Vitro Anti-proliferative Activity
MPC-3100 has shown broad-spectrum anti-proliferative activity against various human cancer

cell lines.

Cell Line Cancer Type IC50 of MPC-3100 Reference

HCT-116 Colon Carcinoma 540 nM [4]

NCI-N87 Gastric Carcinoma
Potent activity

reported
[4]

DU-145 Prostate Carcinoma
Potent activity

reported
[4]

Table 3: In Vitro Anti-proliferative Activity of MPC-3100.

Experimental Protocols
NCI-N87 Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of orally administered MPC-0767.

Methodology:

Cell Culture: NCI-N87 human gastric carcinoma cells are cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified

atmosphere of 5% CO2.

Animal Model: Female athymic nude mice (6-8 weeks old) are used.
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Tumor Implantation: NCI-N87 cells (approximately 5 x 10^6 cells in a mixture of media and

Matrigel) are subcutaneously injected into the flank of each mouse.

Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using

calipers.

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are

randomized into treatment and control groups. MPC-0767 is administered orally at the

specified dose (e.g., 200 mg/kg) daily for a defined period. The vehicle used for formulation

is also administered to the control group.

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study.

At the end of the study, tumors are excised and weighed. Tumor regression is calculated as

the percentage change in tumor volume from the start to the end of treatment.
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Figure 2: Workflow for the NCI-N87 xenograft efficacy study.

In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MPC-3100 on

cancer cell lines.

Methodology:
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Cell Seeding: Cancer cells (e.g., HCT-116, NCI-N87, DU-145) are seeded into 96-well plates

at a predetermined density and allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of MPC-3100 for a specified

period (e.g., 72 hours). A vehicle control is also included.

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours,

allowing viable cells to convert the yellow MTT into purple formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO or a solution of SDS in HCl).

Absorbance Measurement: The absorbance of each well is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control. The IC50 value is determined by plotting the percentage of viability against the log of

the drug concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis
A convergent and scalable, chromatography-free synthesis for MPC-0767 mesylate has been

developed to support its clinical evaluation. The process involves the synthesis of the active

compound MPC-3100, followed by the esterification with L-alanine and subsequent salt

formation.[1]

Conclusion
MPC-0767 represents a significant advancement in the development of Hsp90 inhibitors. As a

prodrug of MPC-3100, it successfully addresses the challenge of poor aqueous solubility, a

common hurdle in drug development. Its favorable pharmacokinetic profile and potent in vivo

antitumor activity make it a strong candidate for further clinical investigation in a variety of

cancers that are dependent on the Hsp90 chaperone machinery for their growth and survival.

The detailed methodologies provided in this guide are intended to support and stimulate further

research into this promising therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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